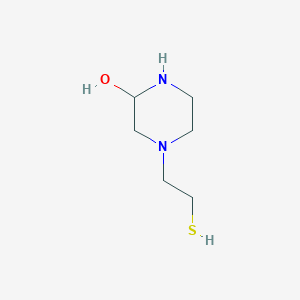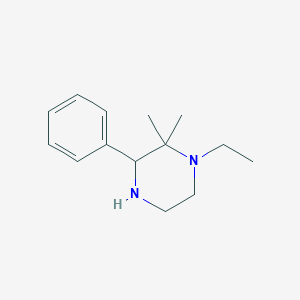
N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied for their medicinal properties, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of indazole derivatives often employs metal-catalyzed synthesis due to its efficiency and high yields. Transition metal-catalyzed reactions, such as Cu2O-mediated cyclization and Ag-catalyzed nitration-annulation, are commonly used . These methods minimize the formation of undesirable byproducts and ensure good to excellent yields.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by forming hydrogen bonds with their active sites, thereby blocking their activity . It may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butyl-2-ethyl-3-methoxy-2H-indazole-6-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-Carboxamido-2H-indazole-6-arylamide derivatives: Known for their selective inhibition of CRAF and antiproliferative activity against melanoma cell lines.
Uniqueness
N-Butyl-3-ethoxy-2-ethyl-2H-indazole-6-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives. Its ethoxy group at the 3-position and butyl group at the N-position differentiate it from other similar compounds, potentially leading to unique interactions with biological targets.
Eigenschaften
CAS-Nummer |
919108-91-1 |
|---|---|
Molekularformel |
C16H23N3O2 |
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
N-butyl-3-ethoxy-2-ethylindazole-6-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-4-7-10-17-15(20)12-8-9-13-14(11-12)18-19(5-2)16(13)21-6-3/h8-9,11H,4-7,10H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
CFCHNWACQHOQPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
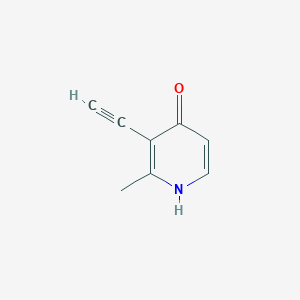
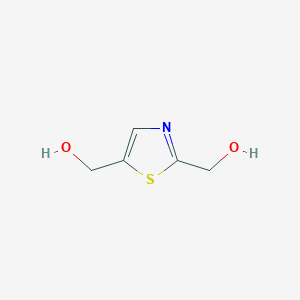

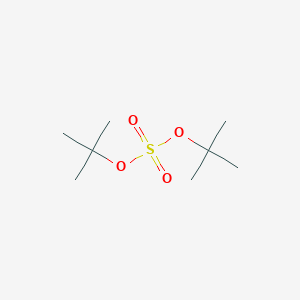
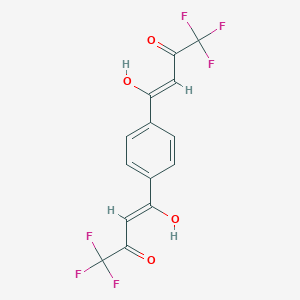
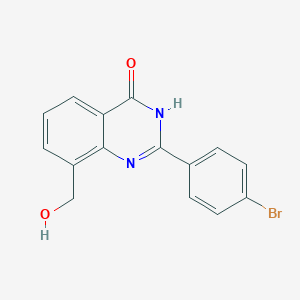
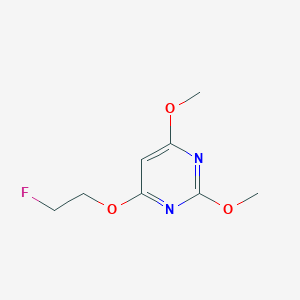
![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)


